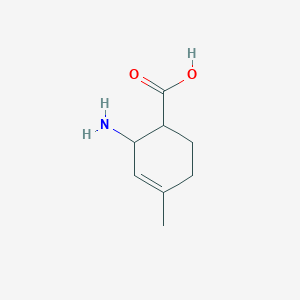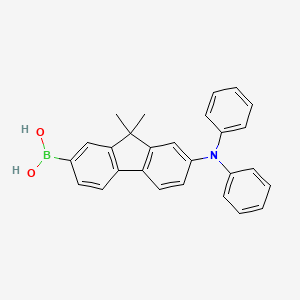
(7-(Diphenylamino)-9,9-dimethyl-9H-fluoren-2-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
B-[7-(diphenylamino)-9,9-dimethyl-9h-fluoren-2-yl]boronic acid: is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. The compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of B-[7-(diphenylamino)-9,9-dimethyl-9h-fluoren-2-yl]boronic acid typically involves the borylation of an aryl halide precursor. One common method is the Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow setups and advanced catalytic systems are often employed to enhance yield and efficiency. The use of lipophilic bases and low catalyst loading can minimize inhibitory effects and improve the overall process .
化学反应分析
Types of Reactions: B-[7-(diphenylamino)-9,9-dimethyl-9h-fluoren-2-yl]boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to its corresponding alcohol.
Substitution: The compound is highly reactive in Suzuki-Miyaura coupling reactions, where it forms carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Corresponding alcohols.
Substitution: Biaryl compounds or other coupled products.
科学研究应用
Chemistry: The compound is widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reactions to form biaryl compounds. It is also employed in the synthesis of complex organic molecules and materials .
Biology and Medicine: In biological research, boronic acids are used as enzyme inhibitors and in the development of sensors for detecting biological molecules. They are also explored for their potential in drug delivery systems .
Industry: In the industrial sector, B-[7-(diphenylamino)-9,9-dimethyl-9h-fluoren-2-yl]boronic acid is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials. It is also utilized in the development of new materials for solar cells and other optoelectronic devices .
作用机制
The mechanism of action of B-[7-(diphenylamino)-9,9-dimethyl-9h-fluoren-2-yl]boronic acid primarily involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura coupling reactions, the boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis .
相似化合物的比较
- 4-(Diphenylamino)phenylboronic acid
- Phenylboronic acid pinacol ester
- 9H-Carbazole-9-(4-phenyl)boronic acid pinacol ester
Uniqueness: B-[7-(diphenylamino)-9,9-dimethyl-9h-fluoren-2-yl]boronic acid stands out due to its unique structural features, which include a fluorenyl group and a diphenylamino moiety. These features enhance its reactivity and make it particularly suitable for applications in organic electronics and advanced materials .
属性
分子式 |
C27H24BNO2 |
|---|---|
分子量 |
405.3 g/mol |
IUPAC 名称 |
[9,9-dimethyl-7-(N-phenylanilino)fluoren-2-yl]boronic acid |
InChI |
InChI=1S/C27H24BNO2/c1-27(2)25-17-19(28(30)31)13-15-23(25)24-16-14-22(18-26(24)27)29(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-18,30-31H,1-2H3 |
InChI 键 |
SYADPOPDESIVQD-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC2=C(C=C1)C3=C(C2(C)C)C=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1h-Pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazine](/img/structure/B13970110.png)
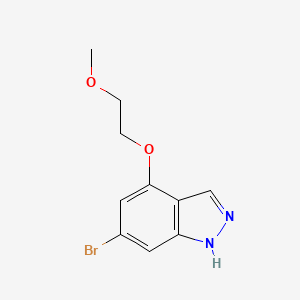
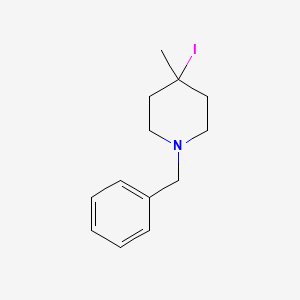
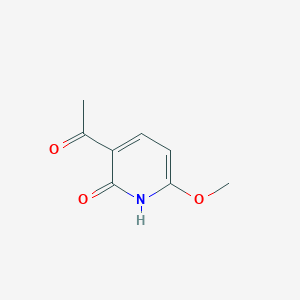
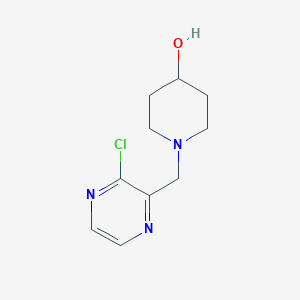
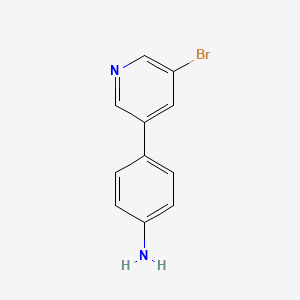
![2-(7-Amino-2-azaspiro[4.4]nonan-2-yl)ethanol](/img/structure/B13970130.png)
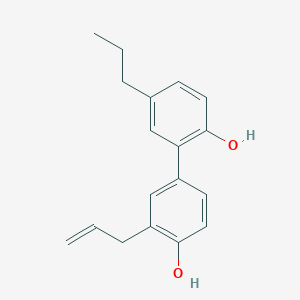
![2,4-Pentanedione, 3-[bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]cyclopropylidene]-](/img/structure/B13970158.png)
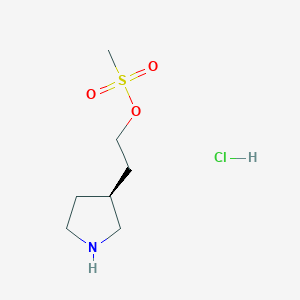
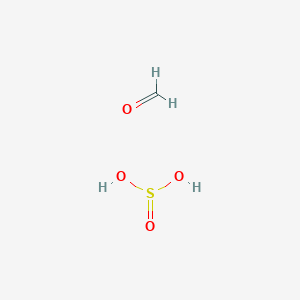
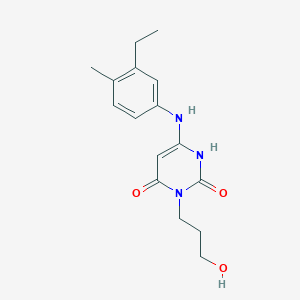
![2-Amino-1-(8-(mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13970206.png)
